molecular formula C7H10O4S B1429705 Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate CAS No. 1394319-79-9

Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Cat. No.: B1429705
CAS No.: 1394319-79-9
M. Wt: 190.22 g/mol
InChI Key: YCHWXMHOXSFNCF-UHFFFAOYSA-N
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Description

Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate is a heterocyclic compound with the molecular formula C₇H₁₀O₄S and a molecular weight of 190.22 g/mol. This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and an acetate group.

Preparation Methods

The synthesis of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate typically involves the reaction of ethyl acetoacetate with sulfur-containing reagents under specific conditions. One common method includes the use of sulfur dioxide and a base to introduce the dioxido-thietane moiety into the ethyl acetoacetate structure . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen atoms into the structure, potentially forming sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxido-thietane ring into a thietane ring with fewer oxygen atoms.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a potential lead compound for drug development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxido-thietane ring can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity . The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable adducts with the target molecules.

Comparison with Similar Compounds

Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(oxetan-3-ylidene)acetate: This compound has an oxetane ring instead of a thietane ring, which affects its reactivity and applications.

    2-Ylidene-1,3-thiazolidines: These compounds have a thiazolidine ring and are used in similar applications, but they exhibit different chemical properties due to the presence of nitrogen in the ring.

    Azetidine carboxylic acids: These compounds contain an azetidine ring and are used as building blocks for biologically active molecules.

Properties

IUPAC Name

ethyl 2-(1,1-dioxothietan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4S/c1-2-11-7(8)3-6-4-12(9,10)5-6/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHWXMHOXSFNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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